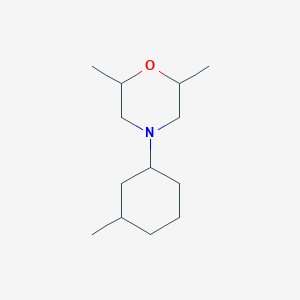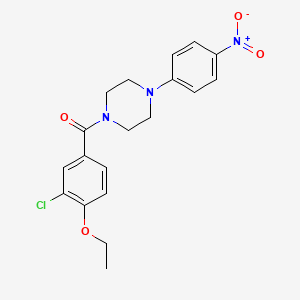
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine, also known as DMCM, is a morpholine derivative that has been extensively studied for its pharmacological properties. This compound has been used as a tool to investigate the role of GABA(A) receptors in the central nervous system and has been shown to have potential therapeutic applications.
Mécanisme D'action
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine acts as a competitive antagonist of the α4β3δ GABA(A) receptor subtype. This receptor subtype is found in the thalamus and has been implicated in the regulation of sleep and wakefulness. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models, suggesting that this receptor subtype plays a role in the regulation of sleep.
Biochemical and Physiological Effects
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models. This compound has also been shown to have anxiogenic effects in rodents, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been widely used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has several advantages, including its high potency and selectivity for the α4β3δ GABA(A) receptor subtype. However, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has some limitations, including its potential for off-target effects and its relatively short half-life.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine. One area of interest is the development of more selective and potent antagonists of the α4β3δ GABA(A) receptor subtype. Another area of interest is the investigation of the role of this receptor subtype in the regulation of sleep and wakefulness in humans. Additionally, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine may have potential therapeutic applications in the treatment of anxiety disorders, and further research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine involves the reaction of 3-methylcyclohexanone with morpholine in the presence of a Lewis acid catalyst such as aluminum trichloride. The resulting product is then reacted with methyl iodide and lithium aluminum hydride to form 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine.
Applications De Recherche Scientifique
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has been shown to be a potent and selective antagonist of the α4β3δ GABA(A) receptor subtype. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has also been used to investigate the effects of GABAergic drugs on sleep and wakefulness.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10-5-4-6-13(7-10)14-8-11(2)15-12(3)9-14/h10-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLISYYNMBQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5463540 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)

![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
